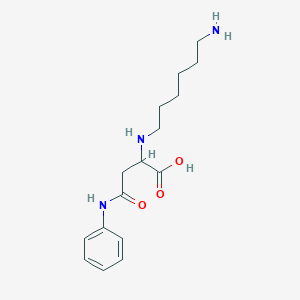

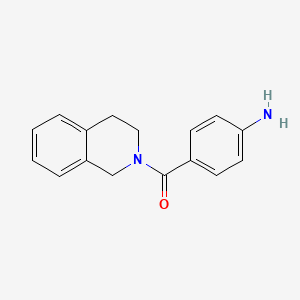

2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid” is a complex organic molecule. It is a derivative of benzoic acid, with additional amino groups and a butanoic acid group . It’s also related to 4-(6-Aminohexyl) amino-4-oxo-2-butenoic acid, which has been used as a hydrophilic monomer for the synthesis of cellulose-based superabsorbents .

Synthesis Analysis

The synthesis of such a compound could involve several steps, including the protection of amino groups, alkylation, and the use of organoboron compounds . For instance, primary amines can accommodate two protecting groups, which play a pivotal role in the synthesis of multifunctional targets . Alkylation is another common procedure in the synthesis of amino acids . Organoboron compounds are highly valuable building blocks in organic synthesis .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The molecule contains a total of 37 bond(s). There are 17 non-H bond(s), 7 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 primary amine(s) (aliphatic), 1 secondary amine(s) (aromatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, it could participate in reactions involving the Suzuki–Miyaura coupling, a widely used cross-coupling method . Other potential reactions include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of multiple amino groups could make the compound polar and potentially soluble in water . The compound’s reactivity would also be influenced by the presence of the carboxylic acid and phenyl groups .Applications De Recherche Scientifique

Drug Discovery and Development

4-Oxo-2-butenoic acid derivatives: , which include the compound , are valuable as biologically active species and versatile intermediates for further derivatization . They have been utilized in the synthesis of compounds with potential therapeutic effects against various diseases, including cancer, neurodegenerative disorders, metabolic and gastric conditions, as well as antimicrobial and antifungal properties .

Biomedical Research

In biomedical research, the compound has been used to enhance the biological applications of ionic liquids. For instance, it has been conjugated with peptide segments derived from laminin to form nanofibers, which were then blended with ionic liquids to create nanohybrid composite gels. These gels showed promise in reducing cytotoxicity and promoting axonal growth in neural cortical cells .

Nanotechnology

The compound has been employed as a novel hydrophilic monomer for the synthesis of cellulose-based superabsorbents with high water absorption capacity . These superabsorbents have applications in creating materials that can retain large amounts of water, which is particularly useful in agricultural settings to conserve water.

Material Science

In material science, the compound’s role as a hydrophilic monomer is significant. It has been used to improve the properties of superabsorbents, such as their water absorption capacity in various pH levels and saline solutions, kinetic behavior, water retention capacity, and reusability . These features are crucial for developing efficient water-saving materials.

Chemical Synthesis

The compound has been synthesized using microwave-assisted aldol-condensation, providing a method for creating a broad range of substrates . This synthesis method is crucial for producing compounds with high yields and purity, which are essential for research and industrial applications.

Orientations Futures

The compound “2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid” could potentially be of interest in various areas of research, given its complex structure and the presence of multiple functional groups. Future studies could explore its synthesis, properties, and potential applications in more detail. For instance, it could be interesting to investigate its potential uses in materials science, given its relation to a hydrophilic monomer used in the synthesis of superabsorbents .

Propriétés

IUPAC Name |

2-(6-aminohexylamino)-4-anilino-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c17-10-6-1-2-7-11-18-14(16(21)22)12-15(20)19-13-8-4-3-5-9-13/h3-5,8-9,14,18H,1-2,6-7,10-12,17H2,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRPSFNSKOIUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2985815.png)

![N-(furan-2-ylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985816.png)

![[(2E)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B2985819.png)

![1'-(2,4-dimethylthiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2985821.png)

![3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985825.png)

![1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2985826.png)

![2-Oxo-2-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2985828.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2985833.png)

![4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone](/img/structure/B2985836.png)